Product packaging for cis-5-Hydroxycyclohex-3-enecarboxylic acid(Cat. No.:CAS No. 54911-88-5)

cis-5-Hydroxycyclohex-3-enecarboxylic acid

Cat. No.: B1466283
CAS No.: 54911-88-5
M. Wt: 142.15 g/mol
InChI Key: CNPPQIVHKLYCGG-RITPCOANSA-N
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Description

cis-5-Hydroxycyclohex-3-enecarboxylic acid is a chiral cyclohexene derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features both a carboxylic acid and a hydroxyl group on a partially unsaturated cyclohexane ring, making it a multifunctional intermediate for constructing more complex molecular architectures . Its structure is closely related to other researched cyclohexenecarboxylic acid scaffolds, such as 3-cyclohexenecarboxylic acid, which has been used in mutational biosynthesis to generate novel macrolide analogues and studied in environmental science for the efficiency of advanced oxidation processes . Researchers can leverage the reactivity of the carboxylic acid for amide coupling or esterification, while the hydroxyl group can be further functionalized or participate in stereoselective reactions . The cis-configuration of the substituents is particularly significant for defining the molecule's three-dimensional shape and its subsequent biological activity or material properties. This compound is intended for research applications such as the synthesis of potential pharmaceutical intermediates, the development of new chiral ligands, or as a standard in analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment should be used during handling, as related carboxylic acids can be corrosive and cause skin and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B1466283 cis-5-Hydroxycyclohex-3-enecarboxylic acid CAS No. 54911-88-5

Properties

IUPAC Name

(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPPQIVHKLYCGG-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regio- and Stereoselective Hydroxylation via Iodolactonization and Lactone Opening

One well-documented approach starts from racemic cyclohexene β-amino acids, which undergo regio- and stereoselective iodolactonization to form an iodolactone intermediate. Subsequent elimination and lactone opening with sodium ethoxide (NaOEt) at controlled temperatures yield hydroxylated β-amino esters.

  • At 0 °C for 1 hour, lactone opening followed by C=C double bond saturation produces the 5-hydroxylated β-amino ester with the cis configuration.
  • At 20 °C for 12 hours, isomerization occurs leading to the thermodynamically more stable trans diastereoisomer after reduction.

This method allows selective access to cis-5-hydroxylated intermediates, which can be further transformed to the target acid (Scheme 2 in).

Step Reagents/Conditions Outcome
Iodolactonization Iodine, suitable solvent Iodolactone intermediate
Lactone opening NaOEt, 0 °C, 1 h cis-5-Hydroxylated β-amino ester
C=C Saturation Hydrogenation or reduction Saturated hydroxylated ester
Lactone opening (isomer) NaOEt, 20 °C, 12 h trans diastereoisomer

Oxidation and Epoxidation Followed by Regioselective Reductive Opening

Another approach involves oxidation of cis-β-amino esters using meta-chloroperoxybenzoic acid (MCPBA) to form epoxides selectively. The epoxide is then regioselectively opened with sodium borohydride (NaBH4), favoring hydride attack at the C-5 position, yielding 4-hydroxylated β-amino esters. At elevated temperatures, isomerization can lead to other hydroxylated isomers.

This method provides a diastereoselective route to hydroxylated cyclohexene derivatives, which can be converted to this compound after suitable functional group transformations.

Step Reagents/Conditions Outcome
Epoxidation MCPBA, room temperature cis-Epoxide intermediate
Epoxide opening NaBH4, low temperature 4-Hydroxylated β-amino ester
Isomerization Elevated temperature Isomerized hydroxylated esters

Methylenation of Oxo Esters and Further Functionalization

Methylenation of oxo esters using methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) at room temperature has been applied to β-aminooxocarboxylates. This reaction introduces exomethylene groups that can be further manipulated to achieve hydroxylation at desired positions, including C-5.

The general procedure involves stirring the phosphonium salt with base, followed by addition of the oxo ester, stirring for several hours, and then workup with aqueous extraction and chromatographic purification.

Step Reagents/Conditions Outcome
Methylenation Methyltriphenylphosphonium bromide, t-BuOK, THF, 20 °C, 6 h Exomethylene β-amino ester
Purification Silica gel chromatography Pure methylenated product

Alternative Hydroxylation via Enzymatic or Metal Ion Catalysis

Though less directly reported for this compound, hydroxylation of cycloalkyl carboxylic acids and derivatives can be achieved enzymatically or via metal ion catalysis (e.g., Mn2+ ions). Such methods can provide regioselective hydroxylation under mild conditions, potentially applicable to cyclohexene carboxylic acid systems.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield Range (%) Notes
Iodolactonization + Lactone Opening Iodine, NaOEt, 0 °C or 20 °C cis or trans diastereomers Moderate to High (not specified) Temperature controls cis/trans ratio
Epoxidation + Reductive Opening MCPBA, NaBH4, controlled temperature cis-diastereoselective Moderate (not specified) Hydride attack regioselective at C-5
Methylenation of Oxo Esters Methyltriphenylphosphonium bromide, t-BuOK, THF Not directly stereoselective Moderate to High Prepares exomethylene intermediates
Enzymatic/Metal Ion Catalysis Hydroxylamine, Mn2+ ions, enzymes Potentially regioselective Variable Mild conditions, less explored for target

Detailed Research Findings and Notes

  • The iodolactonization method offers a straightforward route to cis-5-hydroxylated cyclohexene derivatives by exploiting the regio- and stereoselectivity of halolactonization and subsequent lactone ring opening. Control of reaction temperature is critical for obtaining the desired cis isomer.

  • Epoxidation followed by regioselective reductive opening provides an alternative stereoselective hydroxylation strategy. The use of MCPBA ensures cis-epoxidation, and NaBH4 selectively attacks the epoxide at C-5, yielding hydroxylated products with defined stereochemistry.

  • Methylenation protocols enable modification of oxo esters to introduce exomethylene groups, which can be further manipulated chemically to install hydroxyl groups at specific positions, including C-5. This method is useful for generating key intermediates for further functionalization.

  • The enzymatic or metal ion-catalyzed hydroxylation methods reported in related hydroxamic acid syntheses suggest potential mild and selective hydroxylation routes, though direct application to this compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions: cis-5-Hydroxycyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

cis-5-Hydroxycyclohex-3-enecarboxylic acid (C7H10O3) is an organic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, including organic chemistry, biology, and medicine, due to its potential applications as an intermediate in the synthesis of complex molecules and its possible therapeutic properties.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : The hydroxyl group can be substituted with other functional groups.

Biological Research

In biological contexts, this compound is studied for its role in metabolic pathways and interactions with enzymes. Its potential effects on enzymatic activities make it a candidate for further exploration in metabolic engineering and biochemistry.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties, including:

  • Anti-inflammatory Activities : Investigations into its ability to modulate inflammatory responses are ongoing.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to be integrated into various formulations, enhancing the performance of products across different applications.

Mechanism of Action

The mechanism by which cis-5-Hydroxycyclohex-3-enecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and influence metabolic processes .

Comparison with Similar Compounds

  • trans-5-Hydroxycyclohex-3-enecarboxylic acid
  • cis-4-Hydroxycyclohex-3-enecarboxylic acid
  • cis-5-Methoxycyclohex-3-enecarboxylic acid

Comparison: cis-5-Hydroxycyclohex-3-enecarboxylic acid is unique due to its specific cis configuration, which influences its chemical reactivity and biological interactions. Compared to its trans isomer, the cis configuration may result in different stereochemical properties and biological activities .

Biological Activity

Cis-5-Hydroxycyclohex-3-enecarboxylic acid (CHCA) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of CHCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with a hydroxyl group and a carboxylic acid functional group. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with various biological targets.

CHCA exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • CHCA has been shown to inhibit specific enzymes related to metabolic pathways, particularly those involved in the synthesis of secondary metabolites in plants and microorganisms .
  • Antimicrobial Properties :
    • Research indicates that CHCA possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth .
  • Antioxidant Activity :
    • The hydroxyl group in CHCA contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antibiotic Development :
    • Due to its antimicrobial properties, CHCA is being explored as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria .
  • Cancer Therapy :
    • Preliminary studies suggest that CHCA may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • In Vitro Studies :
    • A study conducted on the effect of CHCA on bacterial strains demonstrated significant inhibition at low concentrations, suggesting its potential as an effective antimicrobial agent .
  • Animal Models :
    • In vivo studies using animal models have shown that administration of CHCA can lead to reduced tumor growth rates in specific cancer types, supporting its role in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
SolubilitySoluble in water
Antimicrobial ActivityEffective against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-5-Hydroxycyclohex-3-enecarboxylic acid, and what reaction conditions are critical for ensuring correct stereochemistry?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., dienes or epoxides) under controlled conditions. Key parameters include:

  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) to promote cyclization while preserving stereochemistry .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the cis-isomer .
    • Critical Consideration : Stereochemical integrity is confirmed via NMR (e.g., coupling constants for vicinal protons) and X-ray crystallography .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Signals for the cyclohexene ring protons (δ 5.5–6.0 ppm) and hydroxyl/carboxylic acid groups (δ 1.5–3.0 ppm) .
  • ¹³C NMR : Peaks for carbonyl carbons (δ 170–180 ppm) and olefinic carbons (δ 120–130 ppm) .
  • IR Spectroscopy : Bands for -OH (3200–3600 cm⁻¹) and C=O (1700 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine hydrogen-bonding patterns and confirm cis-configuration .

Q. What are the typical chemical reactions involving the hydroxyl and carboxylic acid groups of this compound?

  • Methodological Answer :

  • Esterification : React with alcohols (e.g., MeOH) under acidic conditions to form esters .
  • Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent .
  • Salt Formation : React with bases (e.g., NaOH) to form water-soluble carboxylates .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates hydrogen-bond strengths .
  • Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., Etter’s motifs) to predict crystal packing .
  • Tools : Software like Mercury or CrystalExplorer visualizes interactions derived from crystallographic data (e.g., CIF files refined via SHELXL) .

Q. What strategies resolve contradictions in experimental data regarding the reactivity of functional groups in this compound?

  • Methodological Answer :

  • Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., pH, temperature) to isolate competing pathways .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis .
  • Cross-Validation : Compare NMR, HPLC, and mass spectrometry data to confirm product identity .

Q. How does stereoelectronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cyclooxygenase) to assess binding affinity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated hydroxyl group) and compare bioactivity via enzymatic assays .

Comparative Analysis of Related Compounds

Compound Key Features Applications References
This compound- cis-configuration
- Dual functional groups
- Enzyme inhibitor synthesis
- Chiral catalyst
cis-2-Amino-cyclohex-3-enecarboxylic acid- Amino group enhances nucleophilicity- Peptide mimetics
- Organocatalysis
3-Hydroxycyclohexanecarboxylic acid- Saturated ring
- Reduced reactivity
- Metabolic pathway studies

Key Methodological Tools

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : Bruker NMR for stereochemical analysis .
  • Computational : Gaussian for DFT, PyMol for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 2
cis-5-Hydroxycyclohex-3-enecarboxylic acid

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